Product packaging for FLX475(Cat. No.:)

FLX475

Cat. No.: B1192715
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Immunosuppressive Role of Regulatory T Cells (Treg) in the Tumor Microenvironment

Regulatory T cells (Tregs) are a subset of CD4+ T lymphocytes characterized by the expression of the master transcription factor FOXP3 . These cells are essential for maintaining immune homeostasis and preventing autoimmunity . However, in the context of cancer, Tregs accumulate within the tumor microenvironment (TME) and exert potent immunosuppressive functions, thereby hindering effective anti-tumor immune responses . Their presence often correlates with poor patient prognosis and can limit the effectiveness of existing immunotherapies, including checkpoint inhibitors . Tregs employ various mechanisms to suppress pro-inflammatory responses, including inhibiting effector function and immune cell migration, secreting inhibitory cytokines, and disrupting cellular metabolism .

C-C Chemokine Receptor Type 4 (CCR4) as a Regulator of Treg Trafficking

The recruitment of Tregs to the TME is a critical mechanism by which tumors evade immune surveillance . C-C Chemokine Receptor Type 4 (CCR4), a G protein-coupled receptor (GPCR), is highly expressed on the surface of human Tregs, particularly the most immunosuppressive CD4+, CD25+, and FOXP3+ subsets . CCR4 plays a dominant role in mediating the trafficking of these Tregs into the TME . This migration is primarily driven by the interaction of CCR4 with its specific chemokine ligands, C-C Motif Chemokine Ligand 17 (CCL17) and C-C Motif Chemokine Ligand 22 (CCL22) . These ligands are often highly expressed or upregulated in tumors, produced by tumor cells, tumor-associated macrophages, and dendritic cells . Studies have shown a strong correlation between FOXP3 (a Treg marker) and the expression of CCL17 and CCL22 in human tumors, suggesting that Treg accumulation in the TME is predominantly mediated through CCR4-associated chemokine migration .

Rationale for Targeting CCR4 in Cancer Immunomodulation

Given the crucial role of CCR4 in recruiting immunosuppressive Tregs to the TME, targeting this receptor presents a promising strategy for cancer immunomodulation . By blocking CCR4, the aim is to reduce the accumulation of Tregs within the tumor, thereby alleviating immunosuppression and enhancing anti-tumor immune activity . This approach has the potential to reactivate naturally occurring anti-tumor immunity and synergize with other conventional and immune-based therapies, such as radiation, chemotherapy, checkpoint inhibitors, immune stimulators, and adoptive T cell therapy . Unlike antibody-based CCR4 targeting strategies that may deplete Tregs systemically, a small-molecule antagonist approach can selectively block Treg migration into the tumor without depleting these cells from normal tissues or affecting beneficial immune cells, potentially reducing the risk of systemic autoimmunity .

Overview of FLX475 as a Research Compound

This compound, also known as Tivumecirnon, is an orally available, potent, and selective small-molecule antagonist of CCR4 . Developed by RAPT Therapeutics (formerly FLX Bio), this compound was designed to block the migration of regulatory T cells specifically into tumors, rather than causing their systemic depletion . This selective mechanism of action aims to reduce the immunosuppressive barrier created by Tregs within the TME, thereby promoting an effective anti-tumor immune response . This compound has been advanced into clinical studies to evaluate its efficacy as a monotherapy and in combination with other immuno-oncology agents in various advanced tumors .

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FLX475;  FLX-475;  FLX 475; 

Origin of Product

United States

Mechanism of Action of Flx475 As a Ccr4 Antagonist

Selective Inhibition of CCR4 Receptor Activity

FLX475 functions as an orally available, potent, and selective antagonist of the CCR4 receptor. CCR4 is the predominant chemokine receptor found on human Tregs, which are known to dampen anti-tumor immune responses within the TME. The selective inhibition by this compound is designed to block the recruitment of these immunosuppressive Tregs specifically into tumor sites, while sparing healthy tissues and avoiding systemic depletion of Tregs throughout the body. This targeted approach aims to restore anti-tumor immunity without the broad immune suppression associated with less selective strategies.

Competitive Binding with CCR4 Ligands (CCL17 and CCL22)

The mechanism of this compound involves competitively blocking the binding of CCR4 to its natural chemokine ligands, C-C motif chemokine ligand 17 (CCL17), also known as Thymus and Activation-Regulated Chemokine (TARC), and C-C motif chemokine ligand 22 (CCL22), also known as Macrophage-Derived Chemokine (MDC). These chemokines are frequently produced by various cellular components within the TME, including tumor cells, tumor-associated macrophages, dendritic cells, and even effector T cells in inflammatory anti-tumor settings. By occupying the CCR4 binding site, this compound prevents CCL17 and CCL22 from signaling through the receptor.

Disruption of Chemotaxis Pathways Governing Treg Migration

The competitive binding of this compound effectively disrupts the chemotaxis pathways that govern the migration and accumulation of Tregs into the TME. Preclinical studies have demonstrated that this compound potently inhibits CCL17- and CCL22-induced CCR4-mediated chemotaxis of Tregs in vitro. In mouse tumor models, this compound treatment has been shown to prevent the migration of Tregs into established tumors in a dose-dependent and statistically significant manner. This blockade of Treg infiltration leads to a reduction in their immunosuppressive effects within the tumor and can result in an increase in the intratumoral effector T cell (Teff) to Treg ratio, thereby promoting a more robust anti-tumor immune response.

The following table summarizes preclinical findings regarding this compound's impact on Treg migration and the Teff/Treg ratio:

Study ModelThis compound DoseEffect on Treg Migration into TumorsEffect on Intratumoral CD8 T Effector CellsReference
Pan02 mouse tumor model10 mg/kg (daily)Reduced by 56% and 78% (average)Increased by an average of 3-fold
Various tumor modelsNot specifiedPotent inhibition of Treg migrationIncreased Teff/Treg ratio

Mechanistic Differentiation from Treg Depletion Strategies

A crucial aspect of this compound's mechanism is its differentiation from strategies that aim for systemic depletion of Tregs. Unlike depleting antibodies, such as certain anti-CCR4 monoclonal antibodies (e.g., mogamulizumab), which can cause broad immune suppression and potentially lead to immune-related adverse events by depleting Tregs from both tumor and healthy tissues, this compound is designed to block Treg recruitment without causing their cellular depletion throughout the body. This non-depleting approach is hypothesized to offer a more favorable safety profile by selectively modulating the immune response within the TME, thereby reducing the likelihood of widespread immune suppression or autoimmunity. This selective inhibition of tumor-specific Treg trafficking is considered an advantage, as it aims to increase efficacy by robustly reducing tumor Tregs while minimizing toxicity by not depleting anti-tumor T cells or Tregs in healthy tissues.

Pharmacological Profile and Biological Activity of Flx475 in Preclinical Models and in Vitro Systems

Activity in Preclinical Animal Models

Alteration of Intratumoral Immune Cell Composition

FLX475's mechanism of action directly impacts the immune cell composition within the tumor microenvironment, shifting the balance to favor anti-tumor immunity.

Reduction of Regulatory T Cell Infiltration within Tumors

Treatment with this compound leads to a decrease in the population of regulatory T cells (Tregs) within the tumor microenvironment. This reduction is consistent with this compound's role as a CCR4 antagonist, effectively blocking the migration of these immunosuppressive cells into the tumor.

Enhancement of Effector T Cell Accumulation within Tumors

In addition to reducing Treg infiltration, this compound promotes the accumulation of effector T cells, such as CD8+ T cells, within the tumor. Studies have also shown an increase in the percentage of interferon-gamma (IFN-γ) and granzyme B expressing CD4+ T cells following this compound treatment, indicating enhanced anti-tumor immune activity.

Increase in Effector T Cell to Regulatory T Cell Ratios

Table 1: Impact of this compound on Intratumoral Immune Cell Composition

Immune Cell TypeEffect of this compound TreatmentKey Findings
Regulatory T cells (Tregs)Decreased infiltration within tumorsReduction in Treg cell populations in TME.
Effector T cells (Teffs, e.g., CD8+)Increased accumulation within tumorsEnhancement of "cancer fighting" effector T cells. Increase in IFN-γ and granzyme B expressing CD4+ T cells.
Teff:Treg Ratio (e.g., CD8:FOXP3)Increased ratioConsistent increase in intratumoral Teff:Treg ratio. Decrease in proximity of CD8+ to FOXP3+ cells.

Monotherapy Antitumor Effects

Preclinical investigations have demonstrated that this compound, when administered as a single agent, can inhibit tumor growth and induce tumor regression. In clinical settings, preliminary evidence of monotherapy activity has been reported. In a Phase 1/2 trial (NCT03674567), this compound monotherapy resulted in objective responses in patients with Epstein-Barr virus (EBV)-positive NK/T-cell lymphoma, including two durable complete metabolic responses (CMRs) in six evaluable subjects. Beyond direct anti-tumor effects, this compound monotherapy has been shown to induce beneficial changes in the tumor microenvironment, modifying it towards a phenotype associated with a favorable response to anti-PD-1/PD-L1 therapy.

Combinatorial Antitumor Effects with Existing Immunomodulators

This compound has demonstrated the potential to enhance the efficacy of existing immunomodulatory therapies, particularly immune checkpoint inhibitors.

Synergy with Checkpoint Inhibitors (e.g., PD-1/PD-L1, CTLA-4 pathway blockade)

Preclinical and clinical data suggest that this compound can enhance the anti-tumor effects of various checkpoint inhibitors, including those targeting the PD-1/PD-L1 and CTLA-4 pathways.

Synergy with Pembrolizumab (B1139204) (anti-PD-1 antibody): In a Phase 1/2 trial, the combination of this compound with pembrolizumab (an anti-PD-1 antibody) showed encouraging efficacy. In checkpoint inhibitor-naïve non-small cell lung cancer (NSCLC), 4 out of 13 subjects (31%) achieved confirmed partial responses. A Phase 2 study investigating this compound in combination with pembrolizumab in patients with advanced or metastatic EBV-positive gastric cancer reported promising anti-tumor activity. In this cohort, the confirmed objective response rate (ORR) was 60.0% (95% CI: 26.2 to 87.8), with a median duration of response (mDOR) of 17.3 months. Mechanistically, the combination of this compound and pembrolizumab prevented a coordinated increase of FOXP3+ Tregs in the TME, a phenomenon sometimes observed with anti-PD-1 monotherapy. this compound is believed to condition the TME for enhanced response to anti-PD-1/PD-L1 therapy by inducing gene expression changes associated with favorable outcomes to immune checkpoint inhibition.

Synergy with Ipilimumab (anti-CTLA-4 antibody): Preclinical data have indicated a significant enhancement of anti-CTLA-4 activity when combined with this compound. A Phase 2 study is underway to evaluate the combination of this compound and ipilimumab (an anti-CTLA-4 antibody) in subjects with advanced melanoma, particularly those previously treated with anti-PD-1 or anti-PD-L1 agents. The underlying hypothesis is that CCR4 blockade by this compound can substantially augment the anti-tumor activity of an anti-CTLA-4 checkpoint inhibitor.

Table 2: Summary of Antitumor Effects of this compound Monotherapy and Combination Therapy

Treatment RegimenCancer Type / ModelKey Antitumor Effects / Response RatesRelevant Findings
Monotherapy Preclinical modelsInhibited tumor growth, increased tumor regression. Beneficial changes in TME towards anti-PD-1/PD-L1 responsive phenotype.
EBV-positive NK/T-cell lymphoma (Phase 1/2)2/6 evaluable subjects achieved complete metabolic responses. Evidence of clinical activity.
Combination Therapy
This compound + Pembrolizumab (anti-PD-1)Checkpoint inhibitor-naïve NSCLC (Phase 1/2)4/13 subjects (31%) had confirmed partial responses. Prevents coordinated increase of FOXP3+ Tregs in TME. Conditions TME for anti-PD-1/PD-L1 response.
EBV-positive Gastric Cancer (Phase 2)Confirmed ORR of 60.0% (95% CI: 26.2 to 87.8); Median DoR of 17.3 months. Promising anti-tumor efficacy and durable responses.
This compound + Ipilimumab (anti-CTLA-4)Preclinical modelsSignificant enhancement of anti-CTLA-4 activity. Phase 2 study ongoing in advanced melanoma.

Molecular and Cellular Mechanisms of Tumor Microenvironment Modulation by Flx475

Impact on Immune Cell Localization and Proximity

The strategic positioning and interaction of immune cells within the TME are critical determinants of effective anti-tumor immunity. FLX475 treatment has been shown to favorably alter these spatial dynamics.

Studies have quantitatively assessed the impact of this compound on the distribution of key immune cell subsets, namely cytotoxic CD8+ T cells and FOXP3+ regulatory T cells. Following this compound monotherapy, an observed increase in the ratio of CD8-positive to FOXP3-positive cells within the TME from baseline to after two treatment cycles indicates a beneficial shift in the immune cell landscape. Immunohistochemistry (IHC) analysis further supports this, revealing a trend towards an increased CD8:FOXP3 ratio in tumor biopsies from treated patients. This alteration suggests a reduction in the relative abundance of immunosuppressive Tregs compared to tumor-killing CD8+ T cells.

Table 1: Impact of this compound on CD8+ and FOXP3+ Cell Ratios in TME
Immune Cell RatioChange After this compound MonotherapyMethod of AnalysisSource
CD8+:FOXP3+IncreasedIHC

Beyond mere proportions, this compound influences the physical proximity and association between immune cell subsets, a factor critical for their functional interactions. Treatment with this compound resulted in a decrease in the percentage of CD8-positive cells found within 25 µm of FOXP3-positive cells. Furthermore, this compound monotherapy has been shown to increase the physical distance between CD8+ and FOXP3+ cells and to reduce the migration of FOXP3+ cells from the stroma into viable tumor regions. These changes in spatial distribution are hypothesized to reflect alterations in the functional status of these immune cells, with greater CD8+-FOXP3+ intercellular distances being associated with a favorable pathological response.

Table 2: Changes in Physical Association of Immune Subsets Post-FLX475 Treatment
Immune Cell InteractionChange After this compound MonotherapyMethod of AnalysisSource
CD8+ cells within 25 µm of FOXP3+ cellsDecreasedNot specified
Distance between CD8+ and FOXP3+ cellsIncreasedIHC
Migration of FOXP3+ cells from stroma to viable tumorReducedNot specified

Quantitative Analysis of CD8+ and FOXP3+ Cell Spatial Distribution

Transcriptomic Reprogramming of the Tumor Microenvironment

This compound induces a profound transcriptomic reprogramming within the TME, leading to a shift towards an anti-tumorigenic gene expression profile.

Global gene expression analyses have revealed that this compound monotherapy alters the transcriptome of tumors to resemble those observed in patients who experience favorable clinical outcomes to anti-PD(L)-1 treatment. Transcriptomic profiles from tumor biopsies of patients treated with this compound monotherapy demonstrated significant changes in immune pathways that are likely to enhance the anti-tumor response. These analyses, often conducted using gene set enrichment analysis and immune deconvolution methods, provide comprehensive insights into the broad impact of this compound on the immune landscape of the TME. Notably, in combination therapy, this compound with pembrolizumab (B1139204) prevented the coordinated increase of Treg cell signatures that is typically observed in the TME of patients treated with anti-PD-1 alone.

This compound treatment promotes a more "hot" TME phenotype, characterized by the activation of pro-inflammatory and anti-tumorigenic gene signatures. This includes an increase in "hotness" genes such as CD8A, INFG, GZMB, and PRF1, alongside the activation of innate immune pathways. The compound also leads to a decrease in gene signatures associated with regulatory T cells, endothelial cells, and cancer-associated fibroblasts. The enhancement of gene sets crucial for a favorable response to anti-PD-1/PD-L1 therapy further underscores this compound's role in conditioning the TME for improved anti-tumor immunity. Upregulation of genes related to allograft rejection, IFNγ, and inflammatory responses has been associated with better clinical outcomes in patients receiving immunotherapy, aligning with the observed effects of this compound.

A key aspect of this compound's TME modulation is its ability to activate innate immune pathways. Researchers have noted an increase in "hotness" and the activation of innate immune pathways following this compound treatment. This activation is crucial as the innate immune system serves as the body's primary defense, playing a vital role in attacking abnormal cells, with natural killer (NK) cells being prominent effectors. By inducing gene expression changes that mimic those seen in patients responsive to anti-PD-1 monotherapy, this compound effectively conditions the TME to be more receptive to immune checkpoint inhibition. The activation of immune pathways generally enhances immune surveillance and defense, contributing to improved patient outcomes.

Synthetic Chemistry and Process Development for Flx475

Chiral Synthesis Methodologies for Stereoselective Production

The synthesis of FLX475 involves the establishment of specific stereocenters to ensure its desired biological activity. Early synthetic approaches for this compound involved the preparation of diastereomers, typically yielding a 1:1 mixture, which then required separation using chiral column chromatography . This method, while capable of producing the compound, was noted for its limitations in terms of economy and environmental impact .

A more advanced chiral preparation method has been developed that significantly deviates from prior art by employing catalytic hydrogenation to stereoselectively produce a key intermediate, compound 7 . This innovative approach utilizes platinum dioxide (PtO₂) as a catalyst, facilitating the reaction under mild conditions, specifically at normal temperature and pressure . This catalytic hydrogenation step is crucial for setting the correct stereochemistry early in the synthesis pathway.

Furthermore, in the design and synthesis of this compound and its analogues, it was determined that the benzylic methyl position on the northern fragment of the molecule requires the (R)-stereochemistry . An enantioselective route to the C3-methyl core was established, and the stereochemistry of the piperidinyl-piperidine side chain was elucidated through chiral resolution of trans-3-methylpiperidin-4-yl pivalate, which enabled a stereoselective route for the cis-enantiomers of 3'-methyl-1,4'-bipiperidine . Reductive amination between ketone 56 and (R)-α-methylbenzylamine (57) was employed to set stereocenters on the cyclohexane (B81311) ring with a selectivity greater than 10:1, allowing for the facile isolation of the desired isomer via silica (B1680970) gel chromatography .

Strategies for Achieving High Chiral Purity

Achieving high chiral purity is paramount for pharmaceutical compounds like this compound to ensure efficacy and minimize potential off-target effects. The traditional method of separating a 1:1 diastereomeric mixture using chiral column chromatography was found to be economically unfavorable and environmentally less friendly, with low productivity .

A significant advancement in achieving high chiral purity for this compound involves the use of platinum dioxide (PtO₂) as a hydrogenation catalyst in the preparation of a key chiral intermediate (compound 7) . This catalytic hydrogenation process, conducted at normal temperature and pressure, directly yields the target intermediate with high chiral purity, thereby circumventing the need for post-synthesis chiral separation of diastereomers . This strategy represents a more efficient and direct route to enantiopure intermediates.

For other parts of the molecule, such as the cyclohexane ring, reductive amination has demonstrated high diastereoselectivity, with a selectivity ratio exceeding 10:1 for the desired isomer, which can then be isolated by silica gel chromatography . Chiral resolution techniques were also employed for similar analogues to confirm their stereochemical configurations, indicating a multi-pronged approach to ensure and verify chiral purity throughout the synthetic process .

Process Optimization for Scalability and Efficiency

Process optimization for this compound synthesis has focused on developing methods that are amenable to large-scale production while maintaining high efficiency. The previously described method involving diastereomer separation by chiral column chromatography was characterized by poor economy and low productivity, making it unsuitable for large-scale manufacturing .

The newer chiral preparation method, which incorporates catalytic hydrogenation with PtO₂, has been specifically highlighted for its "remarkable characteristics of economy, mildness, simplicity, convenience and large-scale production" . This indicates that the reaction conditions, such as normal temperature and pressure, contribute to a more energy-efficient and straightforward process, essential for industrial scalability .

Comparative Analysis with Prior Synthetic Routes

The synthetic route employing catalytic hydrogenation with PtO₂ for the preparation of this compound represents a significant departure from and improvement over prior synthetic methodologies .

Prior Synthetic Routes: Earlier methods for synthesizing this compound (as described in WO2018/022992 and ZL201910244644.8) typically yielded a 1:1 mixture of diastereomers . The subsequent purification to obtain the desired chiral compound necessitated the use of chiral column chromatography .

Comparative Disadvantages of Prior Routes:

Economy: The reliance on chiral column separation made the process economically unfavorable .

Environmental Friendliness: Chiral chromatography often involves significant solvent consumption and waste generation, leading to a less environmentally friendly process .

Productivity: The separation of diastereomers via chiral columns is inherently less productive, limiting the throughput for large-scale manufacturing .

Advantages of the Improved Route: The newly developed chiral preparation method for this compound, which utilizes PtO₂-catalyzed hydrogenation, addresses the shortcomings of the prior art . This method is described as "completely different from the prior art" and offers distinct advantages:

Direct Chiral Purity: It directly yields the key chiral intermediate (compound 7) with high chiral purity, eliminating the need for costly and inefficient chiral column separations .

Economy and Scalability: The process is characterized by its economy, mild reaction conditions, simplicity, convenience, and suitability for large-scale production .

Environmental Impact: By avoiding extensive chiral chromatography, the method is expected to be more environmentally benign .

This comparative analysis highlights a strategic shift in this compound synthesis from a diastereomer-based approach requiring post-synthesis separation to a more efficient and sustainable stereoselective synthesis.

Advanced Research Methodologies and Future Directions in Flx475 Investigation

Computational Approaches in Drug Discovery and Design

Computational methods have become an indispensable component of contemporary drug discovery, offering enhanced efficiency and cost-effectiveness by guiding the identification and optimization of lead compounds. These approaches are integrated across various stages of drug development, ranging from the initial identification of potential drug targets to the optimization of lead molecules.

Structure-Based Drug Design for CCR4 Antagonists

Structure-Based Drug Design (SBDD) is a cornerstone in the development of CCR4 antagonists such as FLX475. This methodology leverages the known three-dimensional structure of the target protein, CCR4, to rationally design molecules that exhibit high affinity and specificity in binding. Key techniques employed within SBDD for CCR4 antagonists include homology modeling and molecular docking.

Researchers have utilized homology modeling to construct plausible models of the CCR4 receptor. Subsequently, molecular docking is applied to virtually screen and identify potential lead compounds possessing antagonistic properties. This process involves predicting the optimal orientation and conformation a ligand will adopt when binding to the target protein, thereby providing valuable insights into potential binding sites and affinities. For example, virtual screening of the CCR4 receptor has successfully identified small molecules predicted to have high affinity, with a subset of these compounds experimentally confirmed to inhibit CCR4-mediated cell migration, including that of CCR4+ regulatory T cells (Tregs). This underscores the utility and efficiency of in silico modeling in the rational design of molecular adjuvants that target specific receptors like CCR4.

Machine Learning-Assisted Structure-Activity Relationship (SAR) Studies

Machine learning (ML) and artificial intelligence (AI) are increasingly being incorporated into drug discovery to enhance the precision and efficiency of various processes, including Structure-Activity Relationship (SAR) studies. SAR studies are crucial for optimizing drug properties by establishing relationships between the chemical structure of molecules and their biological activities.

Development of Physiologically Relevant In Vitro and Ex Vivo Immune Assays

The creation of physiologically relevant in vitro and ex vivo immune assays is essential for accurately evaluating the efficacy and mechanism of action of immunomodulatory compounds like this compound. These assays are designed to more closely mimic the intricate biological environment than traditional simplified models.

CCR4 antagonists, including those identified through in silico screening, have been shown to enhance dendritic cell (DC)-mediated human T cell proliferation in in vitro immune response models. This enhancement aligns with the hypothesis that molecules inhibiting Treg migration possess adjuvant activity. Specifically, in a transwell system, the exposure of T cells to CCR4 antagonists increased their proliferation in response to mature DCs. This model may simulate the early events of an immune response, where the inhibition of Treg recruitment to DCs leads to an amplified antigen-specific T cell response. Such in vitro experiments support the proposition that CCR4 antagonists could function similarly in humans.

Investigation of CCR4 Ligand Expression and Treg Recruitment in Disease Subtypes (e.g., Epstein-Barr Virus-associated tumors)

The role of CCR4 and its ligands (CCL17 and CCL22) in recruiting immunosuppressive regulatory T cells (Tregs) to tumor sites is a primary focus in cancer immunotherapy. this compound is specifically designed to block the migration of Tregs into tumors, while sparing healthy tissues, which is believed to mitigate the likelihood of systemic side effects.

This compound is being investigated for its potential efficacy against a wide array of "charged" tumors, including those associated with viruses, such as Epstein-Barr Virus (EBV)-positive tumors. In the context of cancer, the secretion of certain chemokines by tumor cells and tumor-resident immune cells is responsible for the recruitment of immunosuppressive Tregs to the tumor microenvironment. Tregs represent a dominant pathway for downregulating the immune response, thereby limiting the effectiveness of existing therapies, including checkpoint inhibitors. By inhibiting the migration of these Tregs, this compound aims to restore naturally occurring anti-tumor immunity. Preliminary clinical data for this compound have indicated promising activity in EBV+ tumors, both as a monotherapy and in combination with PD-1 inhibitors. Furthermore, biomarker data from clinical trials have demonstrated an increase in the CD8 to Treg ratio following this compound treatment, supporting its hypothesized mechanism of blocking tumor Treg recruitment and enhancing anti-tumor immunity.

Exploration of this compound's Role in Overcoming Adaptive Immune Resistance Mechanisms

Adaptive immune resistance poses a significant challenge in cancer immunotherapy, as tumors develop mechanisms to evade the immune system. The accumulation of Tregs in the tumor microenvironment is a recognized factor contributing to resistance to immunotherapy. this compound, as a CCR4 antagonist, is specifically designed to address this by blocking Treg migration to the tumor microenvironment.

By preventing Treg infiltration, this compound has the potential to restore and enhance anti-tumor immune responses. This mechanism can potentially overcome immune suppression mediated by Tregs, thereby improving the effectiveness of both naturally occurring anti-tumor immunity and various conventional and immune-based therapies. The observed increase in the CD8 to Treg ratio in clinical trials with this compound further supports its role in modulating the tumor microenvironment to favor anti-tumor immunity, which is critical for overcoming adaptive immune resistance.

Novel Combination Strategies for Immunomodulation Beyond Established Checkpoint Blockade

While checkpoint inhibitors have revolutionized cancer treatment, there is a continuous drive to develop novel combination strategies to broaden and deepen clinical responses. This compound's mechanism of action, which involves blocking Treg migration, positions it as a promising candidate for such combinations.

This compound has been investigated in combination with established checkpoint blockade therapies, such as pembrolizumab (B1139204) (a PD-1 inhibitor), demonstrating encouraging efficacy and biomarker data supporting its mechanism of action. The rationale behind such combinations is that by inhibiting Treg migration, this compound can reactivate naturally occurring anti-tumor immunity and synergize with other immune-based therapies. This includes not only checkpoint inhibitors but also conventional therapies like radiation and chemotherapy, as well as immune stimulators and adoptive T cell therapy. The inhibition of CCR4 by this compound is believed to offer therapeutic benefits across a wide spectrum of tumors, similar to other effective immuno-oncology therapies, while potentially enhancing or expanding their clinical responses.

Q & A

Basic: What is the proposed mechanism of action of FLX475 in modulating the tumor microenvironment (TME)?

This compound is an oral CCR4 antagonist that selectively blocks the interaction between CCR4 (expressed on regulatory T cells, or Tregs) and its ligands CCL17/CCL22. This inhibition prevents Treg migration into the TME, thereby reducing immunosuppression and enhancing effector T cell (Teff) activity . Methodologically, this mechanism is validated using:

  • Flow cytometry to quantify circulating Treg populations (CD4+CD25+CD127-/low) pre- and post-treatment .
  • Immunohistochemistry (IHC) to assess spatial changes in CD8+/Foxp3+ cell ratios and migration patterns within tumor biopsies .

Basic: What experimental models are used to evaluate this compound’s efficacy in preclinical studies?

  • In vitro chemotaxis assays measure this compound’s ability to inhibit CCL17/CCL22-induced Treg migration .
  • Syngeneic mouse models assess tumor growth inhibition and Teff/Treg ratio changes in CCR4 ligand-enriched tumors .
  • RNA sequencing (RNAseq) of tumor biopsies identifies transcriptomic shifts in immune-related pathways post-treatment .

Basic: How are pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound characterized in clinical trials?

  • Receptor occupancy (RO) assays using peripheral blood Tregs confirm target engagement and correlate with plasma drug levels .
  • Dose escalation studies establish maximum tolerated dose (MTD) and optimal exposure levels (e.g., 100 mg QD) required for Treg inhibition .
  • Paired tumor biopsies pre- and post-treatment (e.g., at 6 weeks) validate PD effects via IHC and transcriptomic analysis .

Advanced: How does this compound synergize with anti-PD-1 therapies like pembrolizumab in overcoming immune resistance?

This compound reduces Treg-mediated immunosuppression in the TME, which is critical for anti-PD-1 resistance. Key findings include:

  • Increased CD8+/Foxp3+ density ratios and reduced spatial proximity between Teffs and Tregs in combination therapy cohorts .
  • Transcriptomic profiling shows this compound/pembrolizumab prevents upregulation of CCR4/CCL17/CCL22 observed in anti-PD-1 monotherapy, suggesting a mechanistic synergy .
  • Clinical data : In checkpoint inhibitor-naïve NSCLC, this compound + pembrolizumab achieved a 31% ORR (4/13), with durable responses exceeding one year .

Advanced: What biomarkers predict clinical benefit from this compound-based therapies?

  • Baseline Treg levels : Patients with elevated circulating or intratumoral Tregs show higher response rates to this compound/pembrolizumab .
  • CCL17/CCL22 expression : Tumors with high ligand levels (e.g., EBV+ cancers) are prioritized for enrollment due to enhanced Treg recruitment .
  • Immune gene signatures : Enrichment of IFN-γ and T-cell activation pathways in pretreatment biopsies correlates with favorable outcomes .

Advanced: How do researchers address contradictory efficacy data between tumor types (e.g., EBV+ vs. EBV– gastric cancer)?

  • Stratified trial designs : Cohort 1 (EBV– gastric cancer) vs. Cohort 2 (EBV+) in NCT04768686 revealed no responses in EBV– patients but a 33% ORR (6/18) in EBV+ cases .
  • Mechanistic investigation : EBV+ tumors exhibit higher CCL17/CCL22 expression and Treg infiltration, making them more responsive to CCR4 blockade .
  • Post hoc RNAseq analysis identifies differential immune pathway activation between responders and non-responders .

Advanced: What statistical methods are employed to analyze transcriptomic changes in this compound-treated tumors?

  • Gene set enrichment analysis (GSEA) evaluates pathway-level changes (e.g., PD-1 signaling, T-cell exhaustion) .
  • Immune deconvolution tools (e.g., CIBERSORT) quantify immune cell subsets from bulk RNAseq data .
  • Paired-sample analysis (pre- vs. post-treatment) uses linear mixed-effects models to account for intra-patient variability .

Advanced: How is this compound’s safety profile monitored in trials, particularly regarding hepatic toxicity?

  • Liver function tests (LFTs) track ALT/AST levels, with Grade 3/4 elevations reported in <5% of patients .
  • Comparative analysis : this compound’s safety data are benchmarked against other CCR4 inhibitors (e.g., mogamulizumab), which show higher rates of hepatotoxicity .
  • Dose-limiting toxicity (DLT) assessments in Phase 1 trials confirm no overlap between therapeutic and toxic exposure ranges .

Advanced: What methodologies validate this compound’s specificity for tumor-infiltrating Tregs versus systemic Treg depletion?

  • Tissue-specific migration assays demonstrate this compound blocks Treg entry into tumors but not lymphoid organs .
  • Flow cytometry of peripheral blood confirms minimal changes in systemic Treg counts (<10% variation) .
  • Single-cell RNAseq of TME-resident Tregs identifies CCR4 dependency, unlike Tregs in healthy tissues .

Advanced: How are resistance mechanisms to this compound being investigated?

  • Longitudinal biopsy analysis tracks adaptive changes in chemokine networks (e.g., upregulation of alternative Treg recruitment pathways like CCR8) .
  • In vitro Treg plasticity models assess compensatory overexpression of other immunosuppressive markers (e.g., CTLA-4, LAG-3) post-CCR4 inhibition .
  • Combination screens with agents targeting alternative immune checkpoints (e.g., TIM-3 inhibitors) are underway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.